Introduction: A Key Building Block in Modern Medicinal Chemistry
Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 2,4,6-trifluoro-N-methylbenzamide (CAS 613678-12-9)
2,4,6-trifluoro-N-methylbenzamide is a fluorinated aromatic amide that has gained significance as a versatile intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of drug discovery and development, where the incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a special focus on its role in the development of novel therapeutics. The trifluorinated phenyl ring is a key structural motif that imparts unique electronic properties, influencing molecular interactions and metabolic stability.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its key physicochemical and spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 2,4,6-trifluoro-N-methylbenzamide
| Property | Value | Source |
| CAS Number | 613678-12-9 | - |
| Molecular Formula | C₈H₆F₃NO | Inferred from structure |
| Molecular Weight | 189.13 g/mol | Inferred from structure |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (Predicted) | - |
Table 2: Predicted Spectroscopic Data for 2,4,6-trifluoro-N-methylbenzamide
| Technique | Predicted Chemical Shifts / Peaks | Rationale |
| ¹H NMR | δ ~2.9-3.1 (d, 3H, J ≈ 4-5 Hz, N-CH₃), δ ~6.8-7.0 (m, 2H, Ar-H), δ ~7.5-8.0 (br s, 1H, N-H) | The methyl protons will appear as a doublet due to coupling with the adjacent N-H proton. The aromatic protons will appear as a multiplet due to fluorine coupling. The amide proton will be a broad singlet. |
| ¹³C NMR | δ ~26-28 (N-CH₃), δ ~100-110 (d, Ar-C-H), δ ~160-165 (m, Ar-C-F), δ ~165-170 (C=O) | The aromatic carbons will show complex splitting patterns due to coupling with fluorine. |
| ¹⁹F NMR | δ ~(-100 to -110) (m, 2F, ortho-F), δ ~(-110 to -120) (m, 1F, para-F) | The ortho and para fluorine atoms will have distinct chemical shifts and will show coupling to each other and to the aromatic protons. |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1650 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1100-1300 (C-F stretch) | These are characteristic vibrational frequencies for a secondary amide and a fluorinated aromatic ring.[1][2] |
| Mass Spec (EI) | m/z 189 (M⁺), 158 (M-OCH₃)⁺, 131 (M-C₂H₄NO)⁺, 109 (C₆H₂F₃)⁺ | The molecular ion peak is expected at 189. Common fragmentation patterns would involve loss of the methylamino group or parts of it.[3] |
Synthesis of 2,4,6-trifluoro-N-methylbenzamide: A Standard Approach
The most direct and common method for the synthesis of 2,4,6-trifluoro-N-methylbenzamide is the acylation of methylamine with 2,4,6-trifluorobenzoyl chloride. This is a nucleophilic acyl substitution reaction.
Reaction Mechanism: The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of 2,4,6-trifluorobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.
Caption: Synthetic workflow for 2,4,6-trifluoro-N-methylbenzamide.
Application in Drug Development: A Cornerstone for Lasmiditan
A significant application of 2,4,6-trifluoro-N-methylbenzamide is its use as a key starting material in the synthesis of Lasmiditan.[4][5] Lasmiditan is a selective serotonin 5-HT1F receptor agonist developed for the acute treatment of migraine.[5] The 2,4,6-trifluorobenzamide moiety is a critical part of the final drug structure, contributing to its binding affinity and overall pharmacological profile. The synthesis of Lasmiditan involves the coupling of 2,4,6-trifluorobenzoyl chloride with a substituted aminopyridine derivative, highlighting the importance of its precursor, 2,4,6-trifluorobenzoic acid.[4]
Safety and Handling
As a chemical intermediate, proper handling of 2,4,6-trifluoro-N-methylbenzamide is essential. The following guidelines are based on available safety data sheets for similar compounds:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use in a well-ventilated area.[6]
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Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
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First Aid:
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Skin Contact: Wash off immediately with plenty of water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Inhalation: Move to fresh air.
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Ingestion: Rinse mouth. Do NOT induce vomiting.
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Experimental Protocols
Protocol 1: Synthesis of 2,4,6-trifluoro-N-methylbenzamide
This protocol describes a general procedure for the synthesis via acylation.
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Reaction Setup: To a solution of methylamine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.
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Addition of Acyl Chloride: Slowly add a solution of 2,4,6-trifluorobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled methylamine solution with stirring.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Analytical Workflow for Structural Verification
This workflow outlines the steps to confirm the identity and purity of the synthesized product.
Caption: Analytical workflow for structural characterization.
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Sample Preparation: Prepare a dilute solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.[7] For mass spectrometry, a dilute solution in a volatile solvent like methanol or acetonitrile is appropriate. For IR, the solid can be analyzed directly using an ATR accessory.
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Spectroscopic Analysis:
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Data Interpretation: Compare the acquired spectra with the predicted data in Table 2. The presence of the expected peaks, chemical shifts, and coupling patterns will confirm the structure of 2,4,6-trifluoro-N-methylbenzamide.
Conclusion
2,4,6-trifluoro-N-methylbenzamide is a valuable chemical entity, primarily serving as an intermediate in the synthesis of pharmaceutically relevant compounds like Lasmiditan. While detailed physicochemical data is sparse in the public domain, its properties and spectroscopic signatures can be reliably predicted. The straightforward synthesis and the compound's structural features make it a continued area of interest for medicinal and synthetic chemists.
References
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PrepChem.com. (n.d.). Synthesis of 2,6-Dichloro-N-[[4-(trifluoromethyl)phenyl]-methyl]benzamide. Retrieved from [Link]
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PubChem. (n.d.). Benzamide, 2,4,6-trifluoro-N-(6-((1-methyl-4-piperidinyl)carbonyl)-2-pyridinyl)-, hydrochloride (1:1). Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2,4,6-Trifluoro-N-(6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl)-N-(2,4,6-trifluorobenzoyl)benzamide. Retrieved from [Link]
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Asian Journal of Chemistry. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Retrieved from [Link]
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SpectraBase. (n.d.). Benzamide, 4-(trifluoromethyl)-N-methyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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NIST. (n.d.). Benzamide, N-methyl-. Retrieved from [Link]
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ResearchGate. (n.d.). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). Retrieved from [Link]
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Cheméo. (n.d.). 2-4-5-Trifluoro-3-methoxybenzamide-N-2-octyl.pdf. Retrieved from [Link]
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